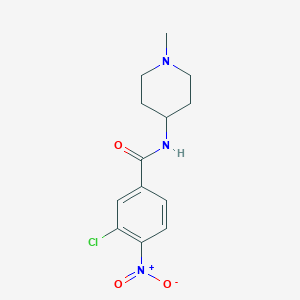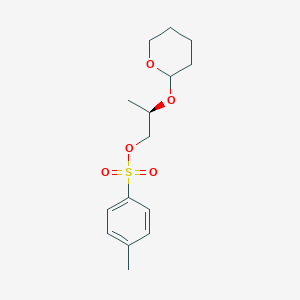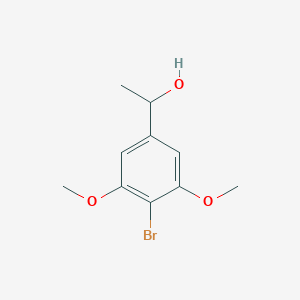![molecular formula C9H9N5O2 B8515728 methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate](/img/structure/B8515728.png)
methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate
Descripción general
Descripción
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring, with an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with sodium azide to form the tetrazole ring, followed by esterification with methyl bromoacetate. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [6-(1H-imidazol-1-yl)pyridin-2-yl]acetate
- Methyl [6-(1H-pyrazol-1-yl)pyridin-2-yl]acetate
- Methyl [6-(1H-triazol-1-yl)pyridin-2-yl]acetate
Uniqueness
Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its high stability and ability to form strong hydrogen bonds, making this compound particularly useful in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H9N5O2 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C9H9N5O2/c1-16-9(15)5-7-3-2-4-8(11-7)14-6-10-12-13-14/h2-4,6H,5H2,1H3 |
Clave InChI |
LYGVLWRAJOVWOL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=NC(=CC=C1)N2C=NN=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B8515676.png)
![Benzenesulfonamide,3-[(5-benzoyl-2-thiazolyl)amino]-](/img/structure/B8515695.png)
![5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine](/img/structure/B8515698.png)
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-3-methyl-2,3-dihydro-1-benzofuran](/img/structure/B8515699.png)







